molecular formula C22H30O2S B13737589 4,4'-Thiobis[5-tert-butyl-m-cresol] CAS No. 3818-54-0

4,4'-Thiobis[5-tert-butyl-m-cresol]

Cat. No.: B13737589
CAS No.: 3818-54-0
M. Wt: 358.5 g/mol
InChI Key: MHIIENSHBMGNJE-UHFFFAOYSA-N
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Description

4,4’-Thiobis[5-tert-butyl-m-cresol] is an organic compound known for its antioxidant properties. It is a white crystalline solid that is soluble in various organic solvents. This compound is widely used in the rubber and plastics industry to prevent oxidation and deterioration of materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Thiobis[5-tert-butyl-m-cresol] typically involves the reaction of 2-methyl-4-tert-butylphenol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified through crystallization to obtain the final compound .

Industrial Production Methods

In industrial settings, the production of 4,4’-Thiobis[5-tert-butyl-m-cresol] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then subjected to rigorous quality control measures before being packaged for commercial use .

Chemical Reactions Analysis

Types of Reactions

4,4’-Thiobis[5-tert-butyl-m-cresol] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-Thiobis[5-tert-butyl-m-cresol] has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 4,4’-Thiobis[5-tert-butyl-m-cresol] are attributed to its ability to scavenge free radicals. The phenolic hydroxyl groups donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This mechanism involves the formation of stable phenoxyl radicals, which do not propagate the chain reaction of oxidation .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Thiobis[6-tert-butyl-m-cresol]
  • 4,4’-Thiobis[2-tert-butyl-5-methylphenol]
  • Bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide

Uniqueness

4,4’-Thiobis[5-tert-butyl-m-cresol] is unique due to its specific substitution pattern on the phenolic rings, which enhances its antioxidant properties. Compared to similar compounds, it offers better stability and effectiveness in preventing oxidative degradation .

Properties

CAS No.

3818-54-0

Molecular Formula

C22H30O2S

Molecular Weight

358.5 g/mol

IUPAC Name

3-tert-butyl-4-(2-tert-butyl-4-hydroxy-6-methylphenyl)sulfanyl-5-methylphenol

InChI

InChI=1S/C22H30O2S/c1-13-9-15(23)11-17(21(3,4)5)19(13)25-20-14(2)10-16(24)12-18(20)22(6,7)8/h9-12,23-24H,1-8H3

InChI Key

MHIIENSHBMGNJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1SC2=C(C=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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